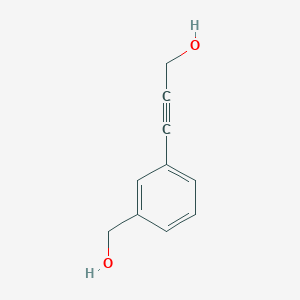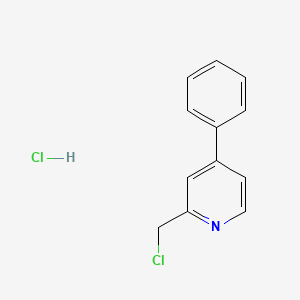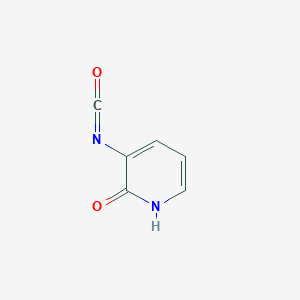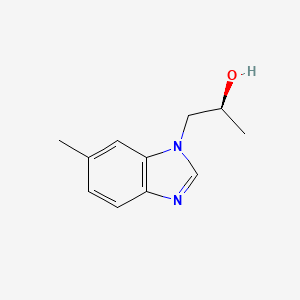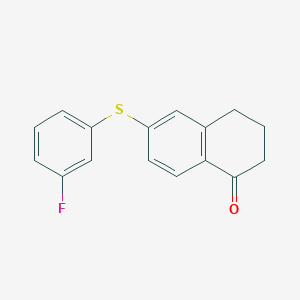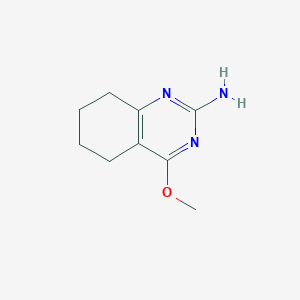
4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a methoxy group at the 4-position and a tetrahydro configuration at positions 5, 6, 7, and 8.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with methoxy-substituted aldehydes or ketones, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly at the methoxy group, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
Quinazolinone: A closely related compound with a similar core structure but lacking the methoxy group.
Dihydroquinazoline: Another related compound with a reduced quinazoline core.
Methoxyquinazoline: A compound with a methoxy group at a different position on the quinazoline core.
Uniqueness: 4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-methoxy-5,6,7,8-tetrahydroquinazolin-2-amine |
InChI |
InChI=1S/C9H13N3O/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H2,1H3,(H2,10,11,12) |
Clave InChI |
YCFLGGGUIDWEDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC2=C1CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


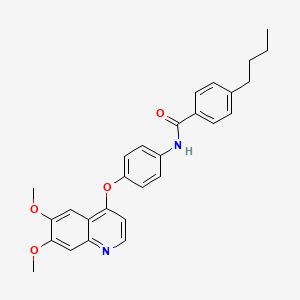
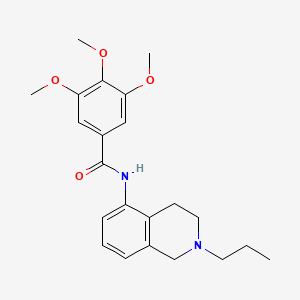
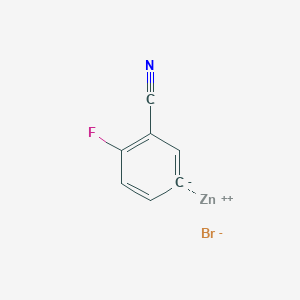
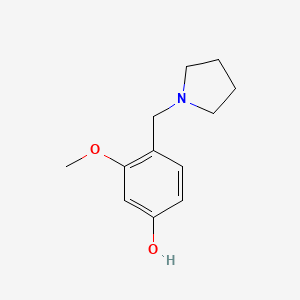
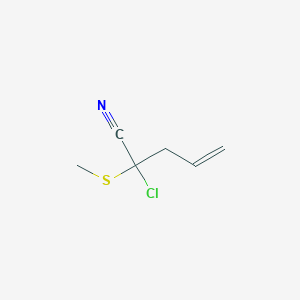
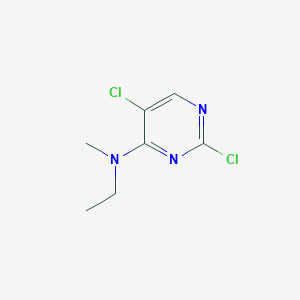
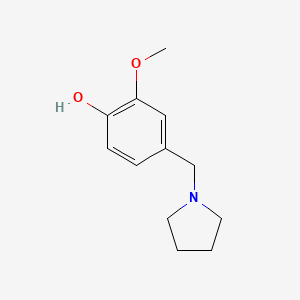
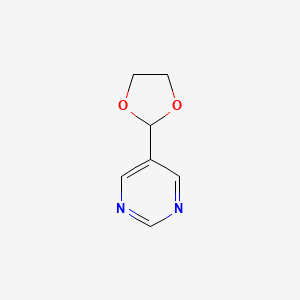
![5-[[4-Methoxy-3-(phenylmethoxy)phenyl]methyl]-2,4-pyrimidinediamine](/img/structure/B8685936.png)
